molecular formula C9H11FO2 B1442458 1-(3-Fluorophenoxy)propan-2-ol CAS No. 2366-93-0

1-(3-Fluorophenoxy)propan-2-ol

Cat. No. B1442458
CAS RN: 2366-93-0
M. Wt: 170.18 g/mol
InChI Key: MKZFMJYKQHJPQJ-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenoxy)propan-2-ol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluorophenoxy)propan-2-ol” consists of a three-carbon chain (propan-2-ol) with a fluorophenoxy group attached to the first carbon .


Physical And Chemical Properties Analysis

“1-(3-Fluorophenoxy)propan-2-ol” is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the current resources .

Scientific Research Applications

Proteomics Research

1-(3-Fluorophenoxy)propan-2-ol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein interactions and dynamics within biological samples .

Pharmaceutical Testing

In the pharmaceutical industry, this chemical serves as a high-quality reference standard. It is used to ensure the identity, purity, and quality of pharmaceutical products during testing and quality control processes .

Biochemical Research

Researchers use 1-(3-Fluorophenoxy)propan-2-ol in biochemical research to study various biological processes. It may be involved in the synthesis of more complex compounds or used to modulate biochemical pathways .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to create a variety of fluorinated organic molecules, which are important in developing materials with unique properties such as increased stability and resistance to degradation .

Anticancer Agent Research

There is potential for 1-(3-Fluorophenoxy)propan-2-ol derivatives to act as anticancer agents. Researchers are exploring its efficacy in inducing apoptosis in cancer cells and its role in the prevention of damage to healthy cells .

Analytical Chemistry

In analytical chemistry, 1-(3-Fluorophenoxy)propan-2-ol is used as a reagent in various assays and analytical procedures. Its properties may help in the detection and quantification of other substances within a sample .

Mechanism of Action

properties

IUPAC Name

1-(3-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZFMJYKQHJPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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